molecular formula C11H21NO B1490508 4-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol CAS No. 1152825-01-8

4-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol

Cat. No.: B1490508
CAS No.: 1152825-01-8
M. Wt: 183.29 g/mol
InChI Key: AGURMVYVIDRQNP-UHFFFAOYSA-N
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Description

“4-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol” is an organic compound that belongs to the cyclohexane family. It is commonly known as CPCCOH, and its molecular formula is C11H21NO . The molecule has a chiral center.


Molecular Structure Analysis

The molecular weight of “this compound” is 183.29 . The molecule has a chiral center, which means it can exist in two enantiomeric forms that are mirror images of each other.

Scientific Research Applications

Enantioselective Synthesis

  • The enantioselective addition of diethylzinc to aldehydes catalyzed by certain 1,4-amino alcohols derived from cyclohexanone has been explored, yielding chiral secondary alcohols with high enantioselectivity. This method demonstrates the utility of these compounds in asymmetric synthesis (Asami et al., 2015).

Enzymatic Transesterification

  • A series of 1-amino-2-cyclohexene-3-ols underwent enzymatic transesterification, highlighting a method for optical resolution of cyclohexene derivatives, which can be valuable in the preparation of enantiomerically pure compounds (Kresze & Sabuni, 1987).

Structural Studies on Cyclopropane and Cyclohexane Derivatives

  • Research on β-oligopeptides consisting of 1-(aminomethyl)cyclopropanecarboxylic acid and cyclohexanecarbonyl residues reveals insights into the secondary structures these compounds can form, shedding light on their potential applications in peptide chemistry (Abele, Seiler, & Seebach, 1999).

Anticonvulsant Properties

  • Crystal structures of three anticonvulsant enaminones related to cyclohexene show the significance of hydrogen bonding in their stability and activity, providing a basis for the design of new therapeutic agents (Kubicki, Bassyouni, & Codding, 2000).

Molecular Recognition

  • The use of optically pure cyclohexan-1-ol derivatives as chiral solvating agents for molecular recognition demonstrates their potential in distinguishing enantiomers of acids through NMR or fluorescence spectroscopy, which is crucial in analytical chemistry (Khanvilkar & Bedekar, 2018).

Properties

IUPAC Name

4-(1-cyclopropylethylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-8(9-2-3-9)12-10-4-6-11(13)7-5-10/h8-13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGURMVYVIDRQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NC2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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